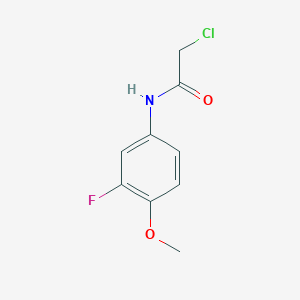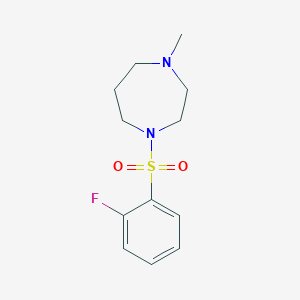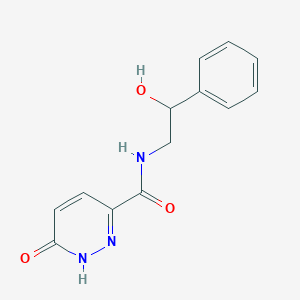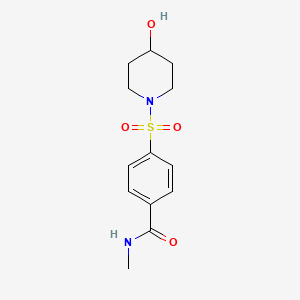
2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid, also known as CHPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to possess a range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties. In
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid is not fully understood, but it is believed to involve inhibition of bacterial cell wall synthesis and DNA replication. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit bacterial growth by inhibiting cell wall synthesis and DNA replication. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid in lab experiments include its broad-spectrum antibacterial activity, its antitumor activity against a range of cancer cell lines, and its anti-inflammatory activity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid. One area of research is the development of novel derivatives of this compound with improved antibacterial, antitumor, and anti-inflammatory activity. Another area of research is the investigation of the mechanism of action of this compound and its derivatives. Furthermore, the potential use of this compound as a therapeutic agent for the treatment of bacterial infections, cancer, and inflammatory diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-hydroxypropylsulfonamide in the presence of a reducing agent such as iron powder. The resulting product is then purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
2-Chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, this compound has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-chloro-5-(2-hydroxypropylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-6(13)5-12-18(16,17)7-2-3-9(11)8(4-7)10(14)15/h2-4,6,12-13H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPBLNNZDFQGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)



![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[[2-[(4-Fluorobenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7541477.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)



![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)